molecular formula C11H14N2O B2663778 3-Amino-1-phenylpiperidin-2-one CAS No. 1233344-51-8

3-Amino-1-phenylpiperidin-2-one

Cat. No.: B2663778
CAS No.: 1233344-51-8
M. Wt: 190.246
InChI Key: XYZGJLDFMCEELX-UHFFFAOYSA-N
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Description

3-Amino-1-phenylpiperidin-2-one is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It belongs to the class of phenylpiperidinones, which are privileged scaffolds in medicinal chemistry and drug discovery. The core structure of this compound, which features an amine group at the 3-position of a piperidin-2-one ring, is of significant interest for the synthesis and development of novel bioactive molecules. While specific pharmacological data for this compound is limited, research on structurally related compounds provides strong indications of its potential research value. Specifically, analogous 3-amino-1-phenylpropyl heterocycles have been identified as a new class of selective norepinephrine reuptake inhibitors (NRIs) . This suggests that this compound serves as a critical synthetic intermediate or precursor for neuroscientific research, particularly in the development of potential therapeutics for conditions like depression and attention-deficit disorders. The piperidin-2-one core is also a common motif in compounds investigated for other therapeutic areas, highlighting its versatility. This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

3-amino-1-phenylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZGJLDFMCEELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233344-51-8
Record name 3-amino-1-phenylpiperidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-phenylpiperidin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the hydrogenation of 3-aminopyridine or the cyclization of α-amino acids . These methods often require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-phenylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-1-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules . This interaction can influence various biochemical pathways, leading to its observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methyl-Substituted Phenyl Derivatives

  • 3-Amino-1-(2-methylphenyl)piperidin-2-one (PubChem CID: Not provided) Structural variation: A methyl group is introduced at the ortho-position of the phenyl ring. This substitution may also enhance lipophilicity, affecting blood-brain barrier penetration .
  • 3-Amino-1-(3-methylphenyl)piperidin-2-one (PubChem CID: 64236872) Structural variation: Methyl substitution at the meta-position. Impact: The meta-position minimizes steric effects compared to the ortho-isomer, preserving conformational flexibility. This modification could improve metabolic stability by shielding the amino group from oxidative enzymes .
Table 1: Comparison of Positional Isomers
Compound Substituent Position Molecular Formula Key Structural Feature
3-Amino-1-phenylpiperidin-2-one Parent compound C₁₂H₁₆N₂O Unsubstituted phenyl ring
3-Amino-1-(2-methylphenyl)piperidin-2-one ortho-methyl C₁₃H₁₈N₂O Increased steric hindrance
3-Amino-1-(3-methylphenyl)piperidin-2-one meta-methyl C₁₃H₁₈N₂O Balanced lipophilicity/stability

Ring-Size Variants: Pyrrolidinone Analogs

  • 4-Amino-1-phenylpyrrolidin-2-one (CAS: 60610-98-2) Structural variation: A five-membered pyrrolidinone ring replaces the piperidinone scaffold. However, the increased ring strain may enhance reactivity or hydrogen-bonding propensity .
Table 2: Ring-Size Comparison
Compound Ring Size Molecular Formula Key Pharmacodynamic Property
This compound 6-membered C₁₂H₁₆N₂O High flexibility, moderate strain
4-Amino-1-phenylpyrrolidin-2-one 5-membered C₁₀H₁₂N₂O Increased strain, rigid scaffold

Functional Group Modifications

  • 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride (CAS: 879006-67-4) Structural variation: A propan-1-one group is appended to the piperidine ring, with an additional phenyl substituent. The hydrochloride salt improves solubility but may alter pharmacokinetics due to ionic interactions .

Biological Activity

3-Amino-1-phenylpiperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with an amino group at the 3-position and a phenyl group at the 1-position. Its molecular formula is C11H14N2OC_{11}H_{14}N_{2}O with a molecular weight of approximately 190.24 g/mol. The structure allows for various interactions with biological targets, particularly in neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with the central nervous system. The compound may modulate pathways involving:

  • Dopamine Receptors : Potential dopaminergic activity suggests implications for psychiatric disorders.
  • Serotonin Receptors : Interaction with serotonin pathways could indicate antidepressant effects.

Research indicates that compounds with similar structural features have shown varying degrees of affinity for these receptors, which may also extend to opioid receptors, suggesting analgesic properties .

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, indicating its utility in developing new antibiotics .
  • Analgesic Effects : Due to its structural similarity to known analgesics, it may exhibit pain-relieving properties akin to those observed in piperidine derivatives .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialActive against various bacterial strains
AnalgesicPotential pain relief similar to opioids
Neurotransmitter ModulationPossible effects on dopamine and serotonin receptors

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Antimicrobial Studies : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
  • Analgesic Research : In animal models, compounds structurally related to this compound exhibited analgesic effects comparable to morphine, suggesting potential development as a new class of analgesics .
  • Neuropharmacological Studies : Investigations into the compound's interaction with serotonin receptors indicated promising results for mood regulation and anxiety disorders .

Q & A

Q. How can researchers investigate the metabolic pathways of this compound in preclinical models?

  • Methodological Answer :
  • Administer 14C^{14}C-labeled compound to track metabolite formation via accelerator mass spectrometry (AMS).
  • Use hepatocyte incubation studies to identify cytochrome P450 (CYP) isoforms involved in oxidation.
  • Cross-validate findings with in silico tools (e.g., SwissADME) to predict metabolic hotspots .

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